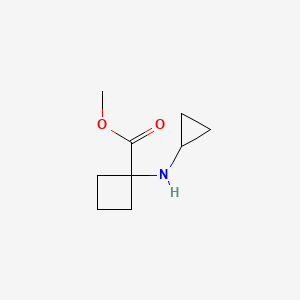

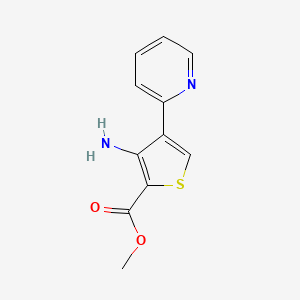

3-(aminomethyl)-N-ethylbenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(aminomethyl)-N-ethylbenzamide hydrochloride is used as a pharmaceutical intermediate . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used for the synthesis of related compounds . Additionally, a series of LeuRS inhibitors were synthesized by introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold .Molecular Structure Analysis

The molecular formula of 3-(aminomethyl)-N-ethylbenzamide hydrochloride is C8H10ClNO2 . Its average mass is 187.624 Da and its monoisotopic mass is 187.040009 Da .Wissenschaftliche Forschungsanwendungen

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

A review by Haman et al. (2015) focuses on parabens, chemically related to benzenes and benzamides, and their presence in water, highlighting their use as preservatives in various products and their eventual presence in aquatic environments due to their biodegradability and ubiquity in surface water and sediments. This research underscores the environmental impact of such compounds and their interactions with aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods for Sugar Determination in Marine Samples

Panagiotopoulos and Sempéré (2005) provide a comprehensive review of analytical techniques for sugar determination in marine samples, emphasizing methods for total sugar estimation like phenol sulfuric acid (PSA) and 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH). This research is pivotal for understanding the biogeochemical cycles of sugars in marine environments and their role in the carbon cycle (Panagiotopoulos & Sempéré, 2005).

Conversion of Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass, highlighting its potential as a sustainable chemical feedstock. The review covers recent advances in the synthesis of HMF and its derivatives, demonstrating the importance of such chemicals in the development of sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Laroum et al. (2019) report on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, highlighting their significant biological and medicinal properties. This research exemplifies the application of organic chemistry in developing compounds with potential antioxidant activities (Laroum, Boulcina, Bensouici, & Debache, 2019).

Chemical Recycling of Poly(ethylene terephthalate)

Karayannidis and Achilias (2007) cover the chemical recycling of poly(ethylene terephthalate) (PET), particularly focusing on the recovery of pure terephthalic acid monomer from post-consumer soft-drink bottles. This study emphasizes the importance of chemical recycling in addressing environmental concerns and conserving raw materials (Karayannidis & Achilias, 2007).

Wirkmechanismus

Although the specific mechanism of action for 3-(aminomethyl)-N-ethylbenzamide hydrochloride is not available, similar compounds have been found to inhibit Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), showing good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition .

Safety and Hazards

The safety data sheet for 3-(aminomethyl)benzamide hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-ethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-12-10(13)9-5-3-4-8(6-9)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZHFGDPOODWOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-ethylbenzamide hydrochloride | |

CAS RN |

1171804-73-1 |

Source

|

| Record name | 3-(aminomethyl)-N-ethylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)

![[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B2568249.png)

![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)

![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)